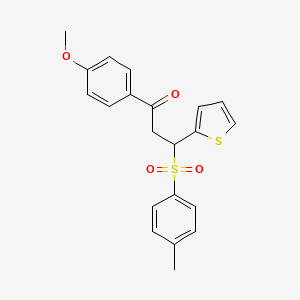
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one is a complex organic compound characterized by its unique molecular structure, which includes a methoxyphenyl group, a thiophenyl group, and a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one typically involves multiple steps, starting with the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid chloride in the presence of a suitable base. The intermediate product is then treated with tosyl chloride to introduce the tosyl group.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process may involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tosyl group can be substituted with other functional groups, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions often employ hydrogen gas in the presence of a metal catalyst.
Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropanoic acid
Reduction: 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-ol
Substitution: 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-aminopropan-1-one
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to inflammation and infection.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one is unique due to its specific structural features. Similar compounds include:
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-propan-1-one: Lacks the tosyl group.
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-phenylpropan-1-one: Contains a phenyl group instead of a tosyl group.
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-methylpropan-1-one: Contains a methyl group instead of a tosyl group.
These compounds differ in their functional groups, which can lead to variations in their chemical properties and biological activities.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4S2/c1-15-5-11-18(12-6-15)27(23,24)21(20-4-3-13-26-20)14-19(22)16-7-9-17(25-2)10-8-16/h3-13,21H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTCLTKCXPVUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[Cyano-(2,4-difluorophenyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2903607.png)
![4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2903609.png)
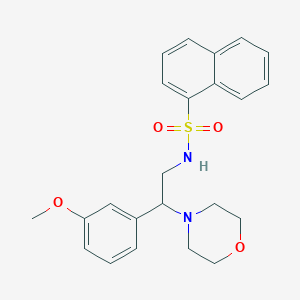
![N-(2-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2903611.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2903617.png)
![tert-butyl 7-amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2903618.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2903619.png)
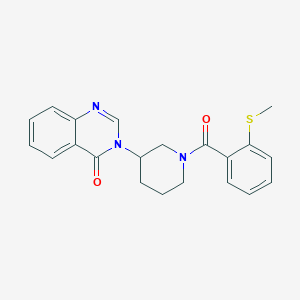
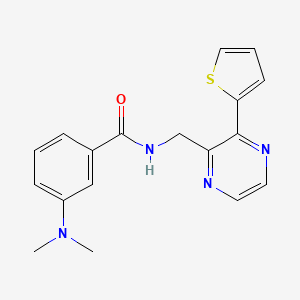
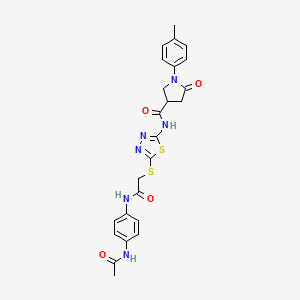
![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2903625.png)
![N-(4-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2903626.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2903627.png)
